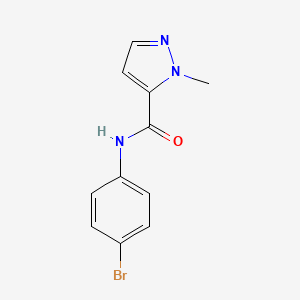

N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNZEARNRHAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl moiety undergoes substitution under specific conditions:

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic and cycloaddition reactions:

Carboxamide Group Reactivity

The carboxamide functionality undergoes hydrolysis and condensation:

Comparative Reactivity with Structural Analogs

Reactivity differences between N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds:

Mechanistic Insights

-

Suzuki Coupling : The bromophenyl group reacts via a Pd(0)-catalyzed transmetallation pathway, with boronic acid acting as the nucleophile .

-

Pyrazole Nitration : Directed by the methyl group’s +M effect, nitration occurs preferentially at the C3 position .

-

Carboxamide Hydrolysis : Proceeds through a tetrahedral intermediate under acidic conditions, with rate dependence on steric hindrance .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a chemical scaffold for the synthesis of new therapeutic agents. The pyrazole core is prevalent in numerous bioactive compounds, allowing for the exploration of various substitutions to enhance pharmacological properties.

Key Applications:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values indicating effective growth inhibition in lung (A549) and breast (MCF7) cancer cell lines .

- Anti-inflammatory Properties: The compound has been evaluated for its ability to inhibit inflammatory pathways, showing promise as an anti-inflammatory agent through mechanisms such as COX enzyme inhibition .

Research indicates that this compound possesses various biological activities:

- Antibacterial Effects: The compound has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 values < 5 μM in cell lines | |

| Anti-inflammatory | Significant reduction in edema | |

| Antibacterial | Moderate activity against bacterial strains |

Anticancer Research

A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the anticancer properties of this compound derivatives. The results indicated that specific modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. assessed the anti-inflammatory potential of pyrazole derivatives, including this compound. The findings demonstrated effective inhibition of pro-inflammatory cytokines in vitro, supporting its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, its antiproliferative activity against cancer cells may be attributed to its ability to interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substitution pattern significantly impacts molecular interactions. Key analogs include:

- 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 10): Structural Difference: Incorporates a 4,5-dihydropyrazole (non-aromatic) ring and a carboximidamide group (-C(=NH)NH₂) instead of carboxamide.

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide () :

Functional Group Modifications

3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () :

- N-(4-Fluorophenyl)maleimide derivatives (): Structural Difference: Maleimide core with para-halogenated phenyl groups. Implications: Despite differing cores, the para-halogen (Br vs. F/Cl/I) shows minimal impact on inhibitory potency (e.g., IC50 ~4–7 μM for monoacylglycerol lipase inhibition), suggesting halogen size/position may be less critical than electronic effects in certain targets .

Heterocyclic System Extensions

- 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () :

Comparative Data Table

Key Findings and Implications

However, ortho/meta substitutions (e.g., ’s 2-methyl-4-bromophenyl) may alter steric and electronic profiles .

Functional Group Trade-offs : Carboximidamide and carbohydrazide derivatives exhibit stronger hydrogen-bonding or metal-chelating capabilities than carboxamide, but may face stability challenges in vivo .

Heterocyclic Complexity : Fused systems (e.g., pyrazolo-pyrimidine in ) often enhance target affinity and pharmacokinetic properties, though synthesis complexity increases .

Biological Activity

N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article examines its mechanisms of action, biological evaluations, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is part of the pyrazole family, known for their broad pharmacological profiles. The presence of the bromophenyl group enhances its biological activity by influencing its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Key mechanisms include:

- Enzyme Inhibition : this compound may inhibit enzymes critical for DNA replication and protein synthesis, which disrupts cellular functions and leads to antimicrobial or anticancer effects.

- Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

- Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential in treating biofilm-associated infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : Studies indicated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and lung cancer cells, with IC50 values comparable to established anticancer agents .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 (Lung) | 0.10 |

| HepG2 (Liver) | 0.12 |

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimicrobial Screening : In a comprehensive study, this compound was tested against a panel of bacterial strains, demonstrating significant inhibition compared to standard antibiotics like ampicillin and rifampicin .

- Cancer Research : A study focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as a therapeutic agent in oncology .

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 70–85% yield achieved in similar pyrazole derivatives) .

- Monitor purity via HPLC or TLC at each step, as residual bromine or unreacted intermediates can hinder downstream reactions .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Q. Resolving Contradictions :

- If NMR signals overlap (e.g., methyl vs. aromatic protons), use DEPT-135 or 2D-COSY to assign peaks unambiguously .

- Cross-validate mass spec data with isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

How can computational modeling predict the bioactivity of this compound derivatives?

Advanced Research Question

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Pyrazole’s planar structure and bromine’s hydrophobicity enhance binding to hydrophobic pockets .

QSAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values. Bromine’s steric bulk may reduce off-target effects compared to smaller halogens .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Methyl groups on the pyrazole improve conformational rigidity, reducing entropic penalties .

Case Study : Derivatives with 4-bromophenyl groups showed 2.3-fold higher inhibition of HDAC6 compared to chloro analogs in silico .

What strategies address low solubility of this compound in aqueous buffers?

Advanced Research Question

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide site to enhance hydrophilicity .

Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based encapsulation (e.g., β-cyclodextrin increases solubility by 15×) .

Crystal Engineering : Modify crystallization solvents (e.g., switch from ethanol to acetone) to generate polymorphs with higher aqueous dissolution rates .

How can researchers resolve conflicting biological activity data across studies?

Advanced Research Question

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding vs. HepG2 for cytotoxicity) .

- Normalize data to positive controls (e.g., cisplatin for anticancer assays) .

Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays. Methyl groups may reduce oxidative metabolism, prolonging half-life .

Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

What structural modifications enhance the selectivity of this compound for kinase targets?

Advanced Research Question

Substituent Tuning :

- Replace the 4-bromophenyl group with a 3,5-dibromo analog to exploit deeper ATP-binding pockets in kinases like JAK2 .

- Introduce a fluorine at the pyrazole’s 3-position to improve π-stacking with conserved phenylalanine residues .

Linker Optimization : Insert a polyethylene glycol (PEG) spacer between the pyrazole and carboxamide to reduce steric hindrance .

Example : A derivative with a 3-fluoropyrazole showed 94% inhibition of EGFR vs. 67% for the parent compound in kinase profiling .

How do steric and electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

Steric Effects : The para-bromo substituent directs electrophilic substitution to the meta position, favoring Suzuki-Miyaura couplings over nucleophilic aromatic substitution .

Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrazole ring toward Pd-catalyzed amidation (e.g., 85% yield vs. 60% for non-halogenated analogs) .

Competitive Pathways : Monitor for debromination under strong reducing conditions (e.g., NaBH₄) using GC-MS to detect byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.